Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-
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Overview
Description
“Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-” is a chemical compound with a complex structure . It has been studied for its effects on the permeability of primary mouse cerebral endothelial cell monolayers .
Molecular Structure Analysis
The molecular structure of this compound is complex. The ChemSpider database provides a simple structure and advanced history of a similar compound, N-Methyl-2-(2-methylphenyl)ethanamine . The linear formula for a related compound, N-Methyl-2-(2-methylphenoxy)ethanamine hydrochloride, is given as C10H16ClNO .Scientific Research Applications
Structural Analysis and Chemical Properties
The crystal structure of a compound closely related to "Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-," specifically N,N-diethyl-2-[(4-phenylmethyl)phenoxy]-ethanamine hydrochloride, has been detailed, revealing that the planes through the two phenyl rings are roughly perpendicular and that protonation occurs at the N atom. This molecule adopts an eclipsed rather than extended conformation (Hempel et al., 2000).
Therapeutic Research Applications
Research has explored the therapeutic potential of compounds similar to "Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-," including studies on its antiestrogenic properties and the modulation of drug efficacy in cancer treatment. For instance, the antineoplastic effect of cytotoxic drugs was potentiated by a compound known as N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE; tesmilifene), showing significant improvement in overall survival in a phase III trial for metastatic breast cancer (Deng et al., 2009).
Drug Metabolism and Toxicity
Investigations into the metabolism of psychoactive substances related to "Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-" have identified the major cytochrome P450 enzymes involved in their metabolic pathways. These studies provide insight into potential drug-drug interactions and the importance of certain enzymes in the metabolic process (Nielsen et al., 2017).
Identification of Metabolites and Toxicological Analysis
Research has also focused on identifying metabolite biomarkers of designer hallucinogens similar to "Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-" in clinical toxicology. These studies contribute to the understanding of the absorption, metabolism, and elimination of these substances, which is critical for developing screening methods for intoxication and overdose cases (Poklis et al., 2015).
Mechanism of Action
While the exact mechanism of action for “Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-” is not known, a study on a related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, suggests that it increases the permeability of primary mouse cerebral endothelial cell monolayers . Another compound, Tesmilifene, is thought to potentiate the antineoplastic effect of cytotoxic drugs .
properties
IUPAC Name |
2-(2-benzylphenoxy)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-17-11-12-18-16-10-6-5-9-15(16)13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRDBRZMTQOKQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505989 |
Source
|
Record name | 2-(2-Benzylphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112757-08-1 |
Source
|
Record name | 2-(2-Benzylphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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